{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone
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Overview
Description
The compound {2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethylaminoethoxy group, and a morpholinylmethanone group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and dimethylaminoethoxy groups through nucleophilic substitution reactions. The final step involves the attachment of the morpholinylmethanone group under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of {2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or transcription factors, resulting in altered gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a simpler structure, used in the synthesis of pharmaceuticals and polymers.
N-(4-Chlorophenyl)-1,2-phenylenediamine: A compound with similar functional groups, used in the preparation of dyes and other chemical products.
Uniqueness
{2-(2-Chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl}(morpholin-4-yl)methanone: stands out due to its complex structure and multifunctional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C22H25ClN4O3S |
---|---|
Molecular Weight |
461.0 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-5-[2-(dimethylamino)ethoxy]-4-methylthieno[2,3-d]pyrimidin-6-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H25ClN4O3S/c1-14-17-18(30-13-8-26(2)3)19(22(28)27-9-11-29-12-10-27)31-21(17)25-20(24-14)15-6-4-5-7-16(15)23/h4-7H,8-13H2,1-3H3 |
InChI Key |
UFDGNCZWMSKRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=N1)C3=CC=CC=C3Cl)C(=O)N4CCOCC4)OCCN(C)C |
Origin of Product |
United States |
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